molecular formula C16H20N3O6P B11393010 Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11393010
M. Wt: 381.32 g/mol
InChI Key: FZQBNPIYACRZIO-UHFFFAOYSA-N
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Description

Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a piperidine ring, an oxazole ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the nitrophenyl group and the piperidine ring. The final step involves the phosphorylation to introduce the phosphonate ester group. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The phosphonate ester can be hydrolyzed to form phosphonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine and oxazole rings can interact with biological receptors. The phosphonate ester group can act as a chelating agent, binding to metal ions and influencing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-thiazol-4-yl]phosphonate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-imidazol-4-yl]phosphonate: Similar structure but with an imidazole ring instead of an oxazole ring.

    Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-pyrazol-4-yl]phosphonate: Similar structure but with a pyrazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of Dimethyl [2-(4-nitrophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the oxazole ring, in particular, imparts unique reactivity and potential for interaction with biological targets.

Properties

Molecular Formula

C16H20N3O6P

Molecular Weight

381.32 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-(4-nitrophenyl)-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C16H20N3O6P/c1-23-26(22,24-2)15-16(18-10-4-3-5-11-18)25-14(17-15)12-6-8-13(9-7-12)19(20)21/h6-9H,3-5,10-11H2,1-2H3

InChI Key

FZQBNPIYACRZIO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3)OC

Origin of Product

United States

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